molecular formula C24H20N2O5S B2988607 Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 1005729-22-5

Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2988607
CAS No.: 1005729-22-5
M. Wt: 448.49
InChI Key: PFDVKMSARJGASY-IZHYLOQSSA-N
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Description

Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate: . This compound features a benzothiazole core, which is a heterocyclic aromatic structure, and is modified with methoxy and phenoxy groups, making it a versatile molecule for research and development.

Scientific Research Applications

Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound may be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Industry: : It can be used in the development of new materials and chemicals with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is to start with a suitable benzothiazole derivative and introduce the methoxy and phenoxy groups through a series of reactions, including acylation and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using advanced techniques such as continuous flow chemistry and automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of more reduced species.

  • Substitution: : The replacement of one functional group with another, which can be useful for modifying the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various reagents can be used depending on the specific substitution reaction, such as halogenating agents for halogenation reactions.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further used in subsequent reactions or applications.

Mechanism of Action

The mechanism by which Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, enzymes, or other proteins, leading to a cascade of biological effects.

Comparison with Similar Compounds

Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate: can be compared with other similar compounds, such as:

  • 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: : Similar core structure but different substituents.

  • 2-Methoxy-6-[(4-methoxyphenyl)aminomethyl]phenol: : Different functional groups and molecular framework.

These compounds share similarities in their benzothiazole core but differ in their substituents and functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-29-19-12-13-20-21(14-19)32-24(26(20)15-22(27)30-2)25-23(28)16-8-10-18(11-9-16)31-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDVKMSARJGASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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